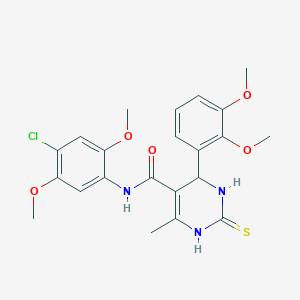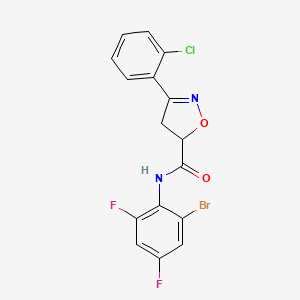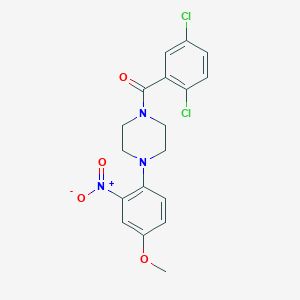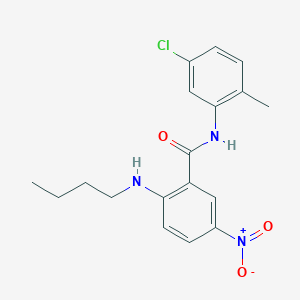![molecular formula C21H18N2O4S B4197865 N-(dibenzo[b,d]furan-2-ylsulfonyl)phenylalaninamide](/img/structure/B4197865.png)
N-(dibenzo[b,d]furan-2-ylsulfonyl)phenylalaninamide
Overview
Description
N-(dibenzo[b,d]furan-2-ylsulfonyl)phenylalaninamide, also known as DBF-PAA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DBF-PAA is a protease inhibitor that is capable of inhibiting the activity of enzymes such as cathepsin S and L, which are involved in various physiological and pathological processes. In
Mechanism of Action
N-(dibenzo[b,d]furan-2-ylsulfonyl)phenylalaninamide inhibits the activity of cathepsin S and L by binding to the active site of the enzyme and preventing substrate binding. Cathepsin S and L are involved in various physiological and pathological processes such as antigen presentation, extracellular matrix degradation, and tumor invasion. N-(dibenzo[b,d]furan-2-ylsulfonyl)phenylalaninamide has also been shown to inhibit the activity of enzymes involved in the accumulation of amyloid beta, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(dibenzo[b,d]furan-2-ylsulfonyl)phenylalaninamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. N-(dibenzo[b,d]furan-2-ylsulfonyl)phenylalaninamide has also been shown to inhibit the activity of enzymes involved in the accumulation of amyloid beta, which is a hallmark of Alzheimer's disease. In cancer research, N-(dibenzo[b,d]furan-2-ylsulfonyl)phenylalaninamide has been shown to inhibit the activity of cathepsin S and L, which are involved in tumor invasion and metastasis.
Advantages and Limitations for Lab Experiments
N-(dibenzo[b,d]furan-2-ylsulfonyl)phenylalaninamide is a synthetic compound that is readily available and can be synthesized in large quantities. N-(dibenzo[b,d]furan-2-ylsulfonyl)phenylalaninamide has been shown to have high selectivity for cathepsin S and L, making it a potential therapeutic agent for various diseases. However, N-(dibenzo[b,d]furan-2-ylsulfonyl)phenylalaninamide has limitations in terms of its stability and solubility in aqueous solutions, which can affect its effectiveness in vivo.
Future Directions
For N-(dibenzo[b,d]furan-2-ylsulfonyl)phenylalaninamide research include exploring its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route of N-(dibenzo[b,d]furan-2-ylsulfonyl)phenylalaninamide for different diseases. Additionally, the development of more stable and soluble analogs of N-(dibenzo[b,d]furan-2-ylsulfonyl)phenylalaninamide can improve its effectiveness in vivo.
Scientific Research Applications
N-(dibenzo[b,d]furan-2-ylsulfonyl)phenylalaninamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and neurodegenerative diseases. In cancer research, N-(dibenzo[b,d]furan-2-ylsulfonyl)phenylalaninamide has been shown to inhibit the activity of cathepsin S and L, which are involved in tumor invasion and metastasis. N-(dibenzo[b,d]furan-2-ylsulfonyl)phenylalaninamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. In neurodegenerative disease research, N-(dibenzo[b,d]furan-2-ylsulfonyl)phenylalaninamide has been shown to inhibit the activity of enzymes involved in the accumulation of amyloid beta, which is a hallmark of Alzheimer's disease.
properties
IUPAC Name |
2-(dibenzofuran-2-ylsulfonylamino)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c22-21(24)18(12-14-6-2-1-3-7-14)23-28(25,26)15-10-11-20-17(13-15)16-8-4-5-9-19(16)27-20/h1-11,13,18,23H,12H2,(H2,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKQUNRGRAEZIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-(dibenzo[b,d]furan-2-ylsulfonyl)phenylalaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-bromobenzyl)oxy]benzonitrile](/img/structure/B4197786.png)
![1-[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]-4-methylpiperidine](/img/structure/B4197792.png)


![3-amino-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone hydrobromide](/img/structure/B4197815.png)

![3-{5-[(2-chlorobenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B4197831.png)
![3-({[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4197850.png)
![6-methyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4197852.png)
![2-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4197859.png)

![2-{[4-(acetylamino)benzoyl]amino}-N-isopropylbenzamide](/img/structure/B4197879.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4197884.png)
![N-(5-chloro-2-methylphenyl)-4-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4197891.png)